2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid
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Description
The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acid . Fmoc amino acids are commonly used in solid-phase peptide synthesis. The Fmoc group serves as a protective group for the amino acid during the synthesis process .
Molecular Structure Analysis
The molecular structure of this compound would likely include a fluorenyl group attached to an amino acid moiety via a methyloxycarbonyl linkage . The adamantyl group is a bulky, three-dimensional structure that could impact the properties of the compound .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed under mildly basic conditions, allowing for the coupling of the next amino acid in the sequence . The adamantyl group is generally stable under a variety of conditionsScientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of 2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid, is used to protect hydroxy-groups in various chemical syntheses. This group can be removed conveniently, allowing for precise control in the synthesis of complex molecules, such as octathymidylic acid fragments (Gioeli & Chattopadhyaya, 1982).
Peptide Synthesis
The compound plays a significant role in peptide synthesis. The 2-adamantyloxycarbonyl (2-Adoc) group, in combination with the Nα-fluoren-9-ylmethoxycarbonyl (Fmoc) protection, has been effectively used in both solid-phase and solution-phase peptide synthesis (Nishiyama et al., 1994).
Photocatalytic Decomposition
Research on the heterogeneous photocatalytic decomposition of carboxylic acids, including adamantane-1-carboxylic acid (a structurally similar compound), on titanium dioxide powder, reveals potential applications in environmental chemistry and renewable energy sources (Kraeutler & Bard, 1978).
Synthesis of Biologically Active Compounds
The Fmoc group is essential in the synthesis of biologically active and isotopically labeled peptides and small proteins, demonstrating its critical role in bioorganic chemistry (Fields & Noble, 2009).
properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO4/c29-25(30)14-27(18-10-16-9-17(12-18)13-19(27)11-16)28-26(31)32-15-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,16-19,24H,9-15H2,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRJVAPFWFRGLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid |
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